2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
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Overview
Description
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is an organic compound with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a propanamide moiety attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.
Major Products
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular pathways depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyanophenyl)propanamide
- 2-chloro-3-cyano-4-methylamino-5-nitropyridine
- 4-chloroanthranilonitrile
- 4-amino-2-chlorobenzonitrile
Uniqueness
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVELGKALQDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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